molecular formula C18H13ClN2O2S B13402864 5,14-Dehydro Etoricoxib

5,14-Dehydro Etoricoxib

Cat. No.: B13402864
M. Wt: 356.8 g/mol
InChI Key: DIECUNWTDFXTNT-UHFFFAOYSA-N
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Description

5,14-Dehydro Etoricoxib: is a derivative of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Etoricoxib is widely used as a non-steroidal anti-inflammatory drug (NSAID) for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . The modification to this compound involves the removal of hydrogen atoms at specific positions, potentially altering its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,14-Dehydro Etoricoxib can be achieved through various synthetic routes. One common method involves the bromination of 2-amino pyridine derivatives, followed by coupling with 4-(methylthio)phenyl-boronic acid in the presence of a suitable base. The product is then oxidized to form the corresponding sulfone, which is further converted to the halide derivative. A palladium-catalyzed coupling reaction with an appropriately substituted metal-containing aromatic group yields the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom, for improved efficiency .

Chemical Reactions Analysis

Types of Reactions: 5,14-Dehydro Etoricoxib undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfide groups to sulfone.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation and subsequent substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

    Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.

    Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.

    Valdecoxib: A COX-2 inhibitor with similar therapeutic applications but also withdrawn due to safety concerns.

Uniqueness: 5,14-Dehydro Etoricoxib is unique due to its specific structural modifications, which may enhance its pharmacological profile and reduce adverse effects. Its high selectivity for COX-2 and potential for fewer gastrointestinal side effects make it a promising candidate for further research and development .

Properties

Molecular Formula

C18H13ClN2O2S

Molecular Weight

356.8 g/mol

IUPAC Name

3-chloro-10-methyl-7-methylsulfonylbenzo[f][1,9]phenanthroline

InChI

InChI=1S/C18H13ClN2O2S/c1-10-5-14-15-7-12(24(2,22)23)3-4-13(15)16-6-11(19)8-21-18(16)17(14)9-20-10/h3-9H,1-2H3

InChI Key

DIECUNWTDFXTNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C3=C(C=C(C=N3)Cl)C4=C2C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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